molecular formula C12H19N3 B13270637 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

Cat. No.: B13270637
M. Wt: 205.30 g/mol
InChI Key: LNJPTKMUTWUMBZ-UHFFFAOYSA-N
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Description

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H19N3 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 1-methylpiperidin-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-2-amine
  • 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine
  • 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine N-oxide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine and piperidine rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the methyl group and the piperidine ring can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

6-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

InChI

InChI=1S/C12H19N3/c1-10-3-4-12(9-13-10)14-11-5-7-15(2)8-6-11/h3-4,9,11,14H,5-8H2,1-2H3

InChI Key

LNJPTKMUTWUMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2CCN(CC2)C

Origin of Product

United States

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